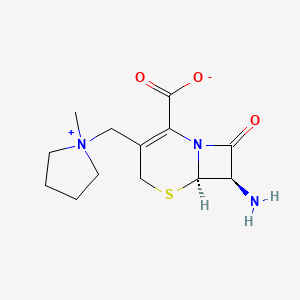
NMP-ACA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound “NMP-ACA” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo ring system, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic ring system and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic ring system through intramolecular cyclization.
Functional Group Introduction: Addition of amino and carboxylate groups using reagents such as amines and carboxylic acids.
Purification: Techniques such as chromatography and recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemical Applications
NMP-ACA serves as a versatile solvent and reagent in various chemical reactions. Its unique properties allow it to dissolve a wide range of polar and non-polar compounds, making it invaluable in synthetic organic chemistry and materials science.
In biological research, this compound is employed for deuterium tracing studies to elucidate metabolic pathways. The deuterium atoms enhance the stability of the compound, allowing for precise tracking of molecular interactions within biological systems.
Case Study: Metabolic Pathway Analysis
A study utilized this compound to trace the metabolic pathways of certain drugs in vivo. The results indicated that the compound facilitated better understanding of drug metabolism and interactions at cellular levels, which is crucial for drug development and therapeutic applications.
Medical Applications
This compound is being investigated for its potential therapeutic effects and as a drug delivery agent. Its ability to enhance solubility and stability of various pharmaceutical compounds makes it a candidate for improving drug formulations.
Case Study: Drug Delivery Systems
Research has demonstrated that this compound can improve the bioavailability of poorly soluble drugs when used in formulations. In a controlled study, formulations containing this compound showed significantly higher absorption rates compared to standard formulations without it .
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers and as a stabilizer in various processes. Its properties make it suitable for applications in coatings, adhesives, and other materials requiring high-performance solvents.
Table 2: Industrial Uses of this compound
| Application | Description |
|---|---|
| Polymer Production | Acts as a solvent for polymerization processes |
| Coatings | Enhances adhesion and stability of coatings |
| Adhesives | Improves bonding strength in adhesive formulations |
Environmental Considerations
Case Study: Photolithography Processes
In microelectronic fabrication, research highlighted that the oxidation of N-Methylpyrrolidone during photoresist removal can lower pH levels, affecting device performance. Implementing inert atmospheres during these processes has been suggested to mitigate such effects .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
NMP-ACA: is similar to other bicyclic compounds with thia-azabicyclo ring systems.
Penicillins: Antibiotics with a similar bicyclic structure but different functional groups.
Cephalosporins: Another class of antibiotics with a related bicyclic core.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the arrangement of atoms within the bicyclic ring system. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
特性
CAS番号 |
103296-32-8 |
|---|---|
分子式 |
C13H20N3O3S+ |
分子量 |
298.38 g/mol |
IUPAC名 |
(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/p+1/t9-,12-/m1/s1 |
InChIキー |
IIVPIDBZUUAWTF-BXKDBHETSA-O |
SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-] |
異性体SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O |
正規SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O |
外観 |
Solid powder |
Key on ui other cas no. |
103296-32-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cefepime related compound E; Cefepime impurity E; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















